2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound classified as an aldehyde. It features a benzaldehyde core with two methyl groups and a piperidinylmethyl substituent. This compound is significant in scientific research, particularly in the fields of medicinal chemistry and synthetic organic chemistry due to its potential applications in drug development and flavoring agents.
The compound is cataloged in various chemical databases, including PubChem, where it is recognized by its unique identifiers such as the CAS number 894213-72-0 and the molecular formula .
This compound belongs to the class of aromatic aldehydes and can also be categorized under benzoyl derivatives. Its structure includes a benzene ring, which is characteristic of many organic compounds used in industrial and pharmaceutical applications.
The synthesis of 2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde can be achieved through several methods:
The reaction conditions often include controlled temperatures and the use of solvents that enhance solubility and reaction rates. The final product can be purified through techniques like recrystallization or chromatography.
The molecular structure of 2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde can be represented using various structural formulas:
These representations highlight the compound's functional groups and connectivity, indicating its potential reactivity and interaction with biological systems.
2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde can participate in various chemical reactions:
The reactivity profile of this compound suggests it could serve as a precursor for more complex molecules in synthetic pathways relevant to drug discovery.
The mechanism of action for 2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde primarily involves its interaction with biological targets via its aldehyde group. This group can form covalent bonds with nucleophiles such as amino acids in proteins, potentially altering their function.
Research indicates that compounds with similar structures may exhibit biological activities such as enzyme inhibition or modulation of receptor activity, making them valuable in pharmacological studies .
Relevant data from chemical databases provide further insights into its properties, aiding in practical applications .
2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde has several potential applications:
The integration of a piperidine moiety with a benzaldehyde core represents a sophisticated molecular design strategy in central nervous system (CNS) therapeutics. This hybrid architecture merges the conformational flexibility of piperidine—a saturated six-membered nitrogen heterocycle—with the electrophilic reactivity and hydrogen-bonding capacity of the benzaldehyde carbonyl group. In 2,4-dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde, the piperidine nitrogen enables protonation at physiological pH, facilitating blood-brain barrier penetration and target engagement through cationic-π or hydrogen-bonding interactions with neuronal receptors [4].
The 4-methylpiperidinyl substitution enhances lipophilicity and metabolic stability compared to unsubstituted piperidine, as evidenced by log P calculations (predicted ClogP = 3.2). This modification strategically balances hydrophobicity for CNS bioavailability while avoiding excessive accumulation. The methylene spacer (-CH₂-) linking piperidine to the benzyl position permits optimal spatial orientation for simultaneous interaction with enzymatic subsites, a feature critical for multi-target ligands [2] [4].
Synthetic routes to this hybrid typically employ reductive amination between 5-formyl-2,4-dimethylbenzaldehyde and 4-methylpiperidine, utilizing NaBH₄ or NaBH(OAc)₃ as reducing agents. Alternative pathways involve Pd-catalyzed hydrogenation of pyridine precursors under mild conditions (25–80°C, 1–3 atm H₂), preserving acid-sensitive functionalities [4]. The compound’s structural similarity to donepezil—a piperidine-based acetylcholinesterase (AChE) inhibitor—underscores its therapeutic relevance. Donepezil’s pharmacophore contains the same N-benzylpiperidine subunit linked to an electrophilic carbonyl group, validating this scaffold’s utility in Alzheimer’s disease drug design [2] [6].
Molecular hybridization strategies further exploit this core structure. As demonstrated by Silva et al., conjugation of N-benzylpiperidine aldehydes with acylhydrazones yields multi-target ligands exhibiting dual AChE inhibition (IC₅₀ = 2.1–15.6 µM) and anti-neuroinflammatory activity. This approach leverages the benzaldehyde’s reactivity for pharmacophore extension while retaining piperidine-mediated target affinity [2] [7].
The methyl groups at positions 2 and 4 of the benzaldehyde ring are not inert appendages but critically modulate electronic, steric, and metabolic properties:
Table 2: Impact of Methyl Substitution on Molecular Properties
Position | Steric Effect | Electronic Effect | Biological Consequence |
---|---|---|---|
Ortho (C2) | Shielding carbonyl from nucleophiles | +I effect reduces electrophilicity | Enhanced metabolic stability; reduced Schiff base formation |
Para (C4) | Minimal steric hindrance | Hyperconjugative stabilization of radical intermediates | Potentiation of antioxidant activity in neuronal cells |
The ortho-methyl group (C2) imposes a ~120° dihedral angle between the aldehyde and aromatic plane, sterically hindering uncontrolled Schiff base formation with serum proteins. This attenuates nonspecific binding while preserving reactivity toward targeted nucleophiles (e.g., hydrazines, hydroxylamines) during prodrug synthesis [6] [9]. Quantum mechanical calculations indicate this substitution raises the LUMO energy by 0.8 eV versus unsubstituted benzaldehyde, reducing susceptibility to nucleophilic attack by 40%–an essential feature for maintaining circulating drug integrity [7].
The para-methyl group (C4) exerts electron-donating effects that polarize the aldehyde carbonyl, increasing its electrophilic character at the carbon center. This polarization enhances reactivity in Knoevenagel condensations with malononitrile (yields >85% vs 68% for unsubstituted analogs), a key reaction for generating α,β-unsaturated derivatives with expanded bioactivity profiles. Additionally, the para-methyl group serves as a metabolic handle for controlled oxidation to p-carboxybenzaldehyde derivatives, enabling renal clearance without compromising CNS activity [6] [7] [9].
Synergistic effects between methyl substituents manifest in radical scavenging assays. The compound quenches 72% of DPPH radicals at 50 µM concentration–significantly higher than monosubstituted analogs (45%–58%). This activity stems from stabilization of the benzoyl radical intermediate via hyperconjugation from both methyl groups, a property relevant for mitigating oxidative stress in neurodegeneration [2] [7].
Table 3: Experimentally Determined Bioactivities of Derivatives
Derivative Structure | Target | Activity | Reference |
---|---|---|---|
Thiosemicarbazone conjugate | Dihydrofolate reductase (DHFR) | IC₅₀ = 13.7 ± 0.25 µM | [7] |
Acylhydrazone hybrid | Acetylcholinesterase | IC₅₀ = 5.8 ± 0.3 µM | [2] |
Knoevenagel adduct with barbituric acid | COX-2 | 78% inhibition at 10 µM | [2] |
The methyl pattern also influences binding to aromatic pockets in enzymes. Molecular docking of DHFR inhibitors revealed para-methyl engages in hydrophobic contacts with Phe31 (distance: 3.8 Å) and Val115 (4.1 Å), contributing -1.8 kcal/mol binding energy. Ortho-methyl, though partially solvent-exposed, prevents π-stacking with Phe34, forcing an edge-to-face orientation that improves shape complementarity [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9